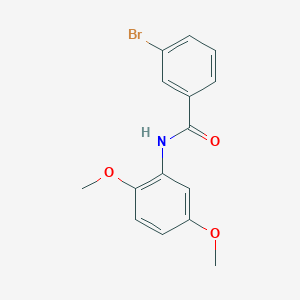

3-bromo-N-(2,5-dimethoxyphenyl)benzamide

Description

Overview of Benzamide (B126) Scaffold Significance in Chemical Sciences

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, is a cornerstone in modern chemistry. Its rigid yet versatile structure allows for systematic modification, making it a "privileged scaffold" in fields like medicinal chemistry and materials science. guidechem.com The amide bond itself is a fundamental functional group in chemistry, and its properties within an aromatic system are of significant interest. evitachem.com

The study of benzamides has a rich history. Early observations by pioneers like Liebig and Wöhler on the physical properties of the parent compound, benzamide, noted interesting crystalline behaviors, such as polymorphism, where a substance can exist in more than one crystal form. nanobioletters.com In medicinal chemistry, the exploration of substituted benzamides gained significant momentum in the 20th century, leading to the discovery of important therapeutic agents. For example, benzamide derivatives such as sulpiride (B1682569) and amisulpiride have been used in psychiatry. guidechem.com Another derivative, remoxipride, was also developed, though later withdrawn. evitachem.comguidechem.com This history highlights the long-standing importance of the benzamide core in the development of functional molecules.

The introduction of aryl and halogen substituents onto the benzamide scaffold dramatically increases its chemical diversity and potential applications.

Aryl substitution , particularly on the amide nitrogen (forming an N-arylbenzamide or benzanilide), introduces significant structural and electronic modifications. These substitutions can influence the compound's conformation, solubility, and intermolecular interactions. google.com The synthesis of various N-aryl substituted benzamides is a common strategy in the development of new bioactive molecules and functional materials. cymitquimica.comnih.govtandfonline.com

Halo-substitution , the incorporation of halogen atoms like bromine, chlorine, or fluorine, is a powerful tool in molecular design. evitachem.com Halogen atoms can alter a molecule's electronic properties, lipophilicity, and metabolic stability. Furthermore, the bromine atom in a halo-substituted benzamide can serve as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions. evitachem.com The ability of halogens to participate in "halogen bonding"—a non-covalent interaction similar to hydrogen bonding—has also gained significant attention for its role in directing the assembly of molecules in crystals and in binding to biological targets. mdpi.com

The Specific Context of 3-Bromo-N-(2,5-dimethoxyphenyl)benzamide in Benzamide Research

Within the vast family of benzamides, the compound this compound presents a unique combination of structural features. While specific research on this exact molecule is not extensively published, its chemical architecture allows for a clear rationale for its investigation and its potential contributions to chemistry.

Compound Properties: this compound (Note: Experimental data for this specific compound is not widely available in published literature. The following are computed properties.)

| Property | Value |

| Molecular Formula | C₁₅H₁₄BrNO₃ |

| Molecular Weight | 336.18 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COC1=CC(=C(C=C1)N)OC.C1=CC(=CC(=C1)C(=O)N)Br |

The rationale for synthesizing and studying this compound stems from the distinct properties of its constituent parts:

The 3-bromobenzoyl Moiety: The bromine atom at the meta-position of the benzoyl ring serves two primary purposes. First, it acts as a key site for synthetic modification. It can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the attachment of a wide variety of other chemical groups to build more complex molecular architectures. evitachem.com Second, the electronegative bromine atom influences the electronic distribution of the aromatic ring and can engage in halogen bonding, which can be crucial for controlling solid-state packing or binding affinity to a biological target. mdpi.com

The N-(2,5-dimethoxyphenyl) Moiety: This part of the molecule is derived from 2,5-dimethoxyaniline (B66101). This aniline (B41778) derivative is a known and valuable intermediate in the synthesis of pharmaceuticals, dyes, and antioxidants. guidechem.comsolubilityofthings.comguidechem.comchembk.com Its inclusion in a new molecule is therefore a logical step in the search for novel compounds with useful properties. The two methoxy (B1213986) (-OCH₃) groups have a significant impact:

Both methoxy groups are electron-donating, which modulates the electronic character of the second aromatic ring and the adjacent amide nitrogen. solubilityofthings.com

Combining these features, the specific substitution pattern of this compound creates a molecule with a synthetically useful handle (the bromine) and a conformationally and electronically distinct N-aryl group, making it a prime candidate for further chemical exploration.

The synthesis and study of this compound can contribute to the broader field of chemistry in several ways. The development of efficient synthetic routes to this compound adds to the knowledge base for creating sterically demanding amides. nanobioletters.com

Furthermore, this compound serves as a valuable intermediate. The presence of the bromo group allows for its use in constructing more elaborate molecules, including novel heterocyclic systems. For example, intramolecular cyclization reactions could be designed to form new ring systems, a common strategy in drug discovery. The study of its crystal structure and conformational preferences in solution would provide important data on how the interplay of a meta-bromo substituent and ortho/para-dimethoxy substituents affects the amide bond's orientation and intermolecular interactions. This fundamental knowledge is essential for the rational design of future aromatic amide-based molecules with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-(2,5-dimethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3/c1-19-12-6-7-14(20-2)13(9-12)17-15(18)10-4-3-5-11(16)8-10/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULBIWXZTWXDGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801277476 | |

| Record name | 3-Bromo-N-(2,5-dimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313368-16-0 | |

| Record name | 3-Bromo-N-(2,5-dimethoxyphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313368-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-(2,5-dimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Bromo N 2,5 Dimethoxyphenyl Benzamide

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 3-bromo-N-(2,5-dimethoxyphenyl)benzamide logically deconstructs the molecule into feasible starting materials. The most apparent disconnection is at the amide bond, a common and reliable synthetic step. This bond cleavage suggests two primary precursors: a 3-bromobenzoyl derivative and 2,5-dimethoxyaniline (B66101).

Further retrosynthetic steps can be envisioned for each of these precursors. The 3-bromobenzoyl moiety can be derived from 3-bromobenzoic acid, which in turn can be synthesized from precursors through bromination reactions. Similarly, 2,5-dimethoxyaniline can be prepared from 1,4-dimethoxybenzene (B90301) or other appropriately substituted aromatic compounds through nitration followed by reduction. This systematic deconstruction provides a clear roadmap for the forward synthesis of the target compound.

Classical and Modern Synthetic Approaches to this compound

The synthesis of this compound is primarily achieved through the formation of an amide bond between a 3-bromobenzoyl precursor and 2,5-dimethoxyaniline.

Amide Bond Formation Strategies (e.g., Coupling Reactions)

The formation of the amide linkage is a crucial step in the synthesis of this compound. A common and effective method involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an amine.

Specifically, 3-bromobenzoyl chloride is a frequently used reagent for this transformation. sigmaaldrich.com The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. A general procedure involves dissolving the amine, 2,5-dimethoxyaniline, in a suitable anhydrous solvent like dichloromethane (B109758) (CH2Cl2) at a reduced temperature (e.g., 0°C). The acid chloride is then added dropwise, and the reaction is stirred at room temperature for several hours. nanobioletters.com

The following table outlines a representative reaction for amide bond formation:

| Reactant 1 | Reactant 2 | Reagent/Solvent | Product |

| 3-Bromobenzoyl chloride | 2,5-Dimethoxyaniline | Triethylamine/DCM | This compound |

Strategies for Introducing Halogen and Methoxy (B1213986) Substituents

The synthesis of the necessary precursors, 3-bromobenzoyl chloride and 2,5-dimethoxyaniline, requires specific strategies for introducing the bromo and methoxy functional groups.

The bromine substituent on the benzoyl moiety is typically introduced prior to the amide bond formation. A common starting material is 3-bromobenzoic acid. While direct bromination of benzoic acid can lead to a mixture of isomers, specific directing effects can be utilized to favor the meta-position. Alternatively, starting with a precursor that already contains the bromine atom in the desired position is a more controlled approach. The conversion of 3-bromobenzoic acid to 3-bromobenzoyl chloride can be achieved using standard chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). prepchem.com

The synthesis of 2,5-dimethoxyaniline can be achieved through various routes. One common method involves the catalytic hydrogenation of 2,5-dimethoxynitrobenzene. guidechem.com This precursor can be prepared by the nitration of 1,4-dimethoxybenzene. The methoxy groups are typically introduced via Williamson ether synthesis, which involves the alkylation of a dihydroxy precursor, such as hydroquinone, with an alkylating agent like dimethyl sulfate (B86663) in the presence of a base.

Optimization of Reaction Conditions and Yield

The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters that can be optimized include the choice of solvent, base, temperature, and reaction time.

For the amide bond formation, aprotic solvents like dichloromethane or tetrahydrofuran (B95107) are generally preferred to avoid side reactions with the acyl chloride. The stoichiometry of the base is also important; typically, a slight excess is used to ensure complete neutralization of the acid byproduct. Running the reaction at an initial low temperature and then allowing it to warm to room temperature can help control the reaction rate and minimize the formation of impurities.

The following table summarizes various reported yields for analogous amide bond formation reactions, highlighting the impact of different substrates and conditions.

| Amide Product | Starting Materials | Yield (%) |

| N-(3-cyanothiophen-2-yl)-4-hydroxybenzamide | 4-hydroxybenzoyl chloride and 2-aminothiophene-3-carbonitrile | 80 |

| N-phenylbenzamide | Benzoyl chloride and aniline (B41778) | 80 |

| N-(4-bromophenyl)-4-hydroxybenzamide | 4-hydroxybenzoyl chloride and 4-bromoaniline | 60 |

| 4-hydroxy-N-phenylbenzamide | 4-hydroxybenzoyl chloride and aniline | 74 |

This data is illustrative of typical yields for similar reactions and not specific to this compound due to a lack of specific literature data. nanobioletters.com

Purification of the final product is often achieved through column chromatography or recrystallization to obtain a compound of high purity. nanobioletters.com

Catalytic Systems and Reagent Selection

The bromine atom on the benzoyl ring is a key functional group that enables a wide range of palladium-catalyzed cross-coupling reactions. These transformations are instrumental in creating carbon-carbon and carbon-heteroatom bonds, thus providing access to a vast chemical space.

Commonly employed catalytic systems for transformations of aryl bromides, and by extension this compound, involve a palladium source and a phosphine (B1218219) ligand. Typical palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). The choice of ligand is crucial for the efficiency of the catalytic cycle and can range from simple triphenylphosphine (B44618) (PPh₃) to more complex biaryl phosphines like Xantphos or RuPhos, which are known to promote challenging coupling reactions. syr.eduorganic-chemistry.org

For Suzuki-Miyaura couplings , which introduce new aryl or vinyl groups, the reagent system consists of the aryl bromide, a boronic acid or ester, a palladium catalyst, and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). rsc.orgnih.govBuchwald-Hartwig amination allows for the formation of C-N bonds, coupling the aryl bromide with primary or secondary amines in the presence of a palladium catalyst and a strong base like sodium tert-butoxide (NaOtBu). organic-chemistry.orgnih.govSonogashira coupling introduces alkyne moieties using a terminal alkyne, a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base such as triethylamine or diisopropylamine. nih.govresearchgate.net The Heck reaction forms a new C-C bond by coupling with an alkene, generally under the influence of a palladium catalyst and a base. nih.govnih.gov Furthermore, the bromo group can be converted to a nitrile group via palladium-catalyzed cyanation , often using zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source. nih.govnih.gov

Solvent Effects and Temperature Control

The choice of solvent and reaction temperature are critical parameters that significantly influence the outcome of synthetic transformations involving this compound.

For palladium-catalyzed cross-coupling reactions, polar aprotic solvents are generally preferred. Solvents such as 1,4-dioxane, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly used, often in a mixture with water when inorganic bases like potassium carbonate are employed. youtube.comnih.gov The solvent's ability to dissolve the reactants and stabilize the catalytic intermediates is key to achieving high reaction rates and yields. youtube.com For instance, in Suzuki-Miyaura reactions, the use of a biphasic system with a solvent like toluene (B28343) or dioxane and an aqueous base is a common strategy. rsc.org

Temperature control is equally important. While some highly reactive substrates may undergo coupling at room temperature, most reactions involving aryl bromides require heating to proceed at a reasonable rate. nih.govorganic-chemistry.org Typical reaction temperatures for Suzuki, Heck, and Sonogashira couplings range from 60 °C to 120 °C. nih.govchegg.comlibretexts.org Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or the formation of side products. Therefore, optimizing the temperature is a crucial step in developing a robust synthetic protocol. For example, in some Suzuki reactions, increasing the temperature from room temperature to 80 °C has been shown to significantly improve the yield. nih.gov

Derivatization Strategies for this compound Scaffold

The structure of this compound offers three primary sites for derivatization: the benzoyl moiety, the anilide moiety, and the amide nitrogen.

Modifications at the Benzoyl Moiety

The bromine atom on the benzoyl ring is the most versatile handle for modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the substitution of the bromine with a wide variety of functional groups.

| Reaction Name | Reagents & Catalysts | Product Type |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl or styrenyl benzamides |

| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst, Strong base (e.g., NaOtBu) | Amino-substituted benzamides |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) salt (e.g., CuI), Amine base | Alkynyl-substituted benzamides |

| Heck Reaction | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base | Alkenyl-substituted benzamides |

| Cyanation | Cyanide source (e.g., Zn(CN)₂), Pd catalyst | Cyano-substituted benzamides |

Modifications at the Anilide Moiety

The anilide portion of the molecule, the 2,5-dimethoxyphenyl ring, is susceptible to electrophilic aromatic substitution. The two methoxy groups are strong electron-donating groups, activating the ring and directing incoming electrophiles to the ortho and para positions. youtube.comvaia.com Given that the positions ortho to the methoxy groups are already substituted (at C2 and C5), the primary sites for electrophilic attack are C3, C4, and C6 relative to the amide nitrogen. The methoxy groups direct ortho and para, meaning the positions adjacent to them (C3 and C6) and the position para to the C2-methoxy group (C5, which is blocked) and para to the C5-methoxy group (C2, also blocked) are electronically favored. Therefore, substitution is most likely to occur at the C3, C4 and C6 positions.

Potential electrophilic substitution reactions include:

Halogenation: Introduction of another halogen (e.g., bromine or chlorine) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.gov

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid, typically at low temperatures to control the reaction. researchgate.netyoutube.com

The specific regioselectivity would depend on the interplay of the activating effects of the two methoxy groups and the deactivating, meta-directing effect of the amide group, though the influence of the powerful methoxy groups is expected to dominate.

N-Substitution Reactions

The secondary amide nitrogen in this compound can also be a site for derivatization, although it is generally less reactive than the aryl bromide.

N-Alkylation: The amide proton can be removed by a strong base, and the resulting anion can be alkylated with an alkyl halide. youtube.com Alternatively, transition-metal-catalyzed N-alkylation with alcohols has been reported for benzamides. nih.gov

N-Arylation: While more challenging than N-alkylation, N-arylation can be achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination with aryl halides, though this would require careful optimization to favor N-arylation over the competing C-Br arylation on the benzoyl ring. syr.edunih.gov

Advanced Spectroscopic and Structural Characterization of 3 Bromo N 2,5 Dimethoxyphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, it is possible to map out the precise connectivity of atoms within the 3-bromo-N-(2,5-dimethoxyphenyl)benzamide structure.

While specific experimental ¹H NMR data for this compound is not widely available in published literature, an analysis of its structure allows for the prediction of the expected proton signals. The spectrum would feature distinct regions for the aromatic protons on the two substituted benzene (B151609) rings, the methoxy (B1213986) group protons, and the amide N-H proton.

The 3-bromobenzoyl portion of the molecule would display four aromatic protons with complex splitting patterns (doublets, triplets, and doublet of doublets) characteristic of a 1,3-disubstituted benzene ring. The 2,5-dimethoxyphenyl ring would show three aromatic protons. The two methoxy groups (-OCH₃) would each appear as sharp singlets, likely with distinct chemical shifts due to their different electronic environments. The amide proton (-NH) would typically present as a broad singlet.

Table 1: Predicted ¹H NMR Signals for this compound (Note: This table is predictive as experimental data is not available in the cited literature.)

| Proton Type | Predicted Chemical Shift (ppm) Range | Predicted Multiplicity | Integration |

| Amide N-H | 8.0 - 9.5 | Broad Singlet | 1H |

| Aromatic (3-bromobenzoyl) | 7.2 - 8.2 | m (multiplet) | 4H |

| Aromatic (2,5-dimethoxyphenyl) | 6.8 - 7.5 | m (multiplet) | 3H |

| Methoxy (-OCH₃) | 3.7 - 4.0 | Singlet | 6H (two signals of 3H each) |

A ¹³C NMR spectrum provides a count of the unique carbon atoms in a molecule. For this compound, which has the molecular formula C₁₅H₁₄BrNO₃, a total of 15 distinct carbon signals would be expected, assuming no accidental overlap.

Key signals would include the carbonyl carbon (C=O) of the amide group, typically found in the 165-170 ppm region. The aromatic region would show multiple signals for the 12 carbons of the two benzene rings, with their exact shifts influenced by the bromo and methoxy substituents. The carbon attached to the bromine atom would be identifiable, as would the two carbons of the dimethoxy-substituted ring. Finally, two signals corresponding to the methoxy group carbons would appear in the upfield region of the spectrum, typically around 55-60 ppm.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling relationships, clearly showing which protons are adjacent on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on their known proton assignments.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, which can be used to confirm its elemental formula. For this compound, an exact mass has been determined. The calculated mass for the protonated molecule [M+H]⁺ with the formula C₁₅H₁₅BrNO₃⁺ (accounting for the most common isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O) is 336.0230 amu.

In an experimental study using MALDI (Matrix-Assisted Laser Desorption/Ionization), the mass for the molecular ion [M]⁺ was found to be 335.0156. nih.gov This is in excellent agreement with the calculated value of 335.0157 for the molecular ion C₁₅H₁₄BrNO₃⁺, confirming the compound's elemental composition. nih.gov

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₁₄BrNO₃ | nih.gov |

| Calculated Mass [M]⁺ | 335.0157 | nih.gov |

| Found Mass [M]⁺ | 335.0156 | nih.gov |

The mass spectrum of this compound shows a characteristic pattern of fragmentation that helps to confirm its structure. The spectrum displays a molecular ion peak [M]⁺ and a corresponding [M+2]⁺ peak of nearly equal intensity, which is the distinctive isotopic signature of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio).

Key fragmentation pathways observed in the mass spectrum include the cleavage of the amide bond, which is a common fragmentation route for benzamides. This would lead to the formation of two primary fragment ions:

The 3-bromobenzoyl cation ([C₇H₄BrO]⁺), with expected peaks at m/z 183 and 185.

The 2,5-dimethoxyphenylaminyl radical cation or related fragments.

Further fragmentation of the 3-bromobenzoyl cation can occur through the loss of carbon monoxide (CO) to yield a 3-bromophenyl cation at m/z 155 and 157.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated with bands corresponding to the vibrational modes of specific chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for its key functional groups.

Based on general spectroscopic data for amides and aromatic compounds, the following table summarizes the expected IR absorption regions for the principal functional groups in this compound.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H (Amide) | 3350-3250 | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Methoxy, -OCH₃) | 2970-2950, 2840-2820 | Asymmetric & Symmetric Stretching |

| C=O (Amide I) | 1680-1630 | Stretching |

| N-H (Amide II) | 1570-1515 | Bending |

| C=C (Aromatic) | 1600-1450 | Ring Stretching |

| C-O (Aryl Ether) | 1275-1200, 1050-1000 | Asymmetric & Symmetric Stretching |

| C-N (Amide) | 1300-1200 | Stretching |

| C-Br | 680-515 | Stretching |

This table is predictive and based on characteristic infrared absorption frequencies for organic functional groups.

The precise positions of these bands can be influenced by the electronic environment and intermolecular interactions, such as hydrogen bonding, within the solid-state structure of the compound.

X-ray Crystallography for Solid-State Structural Analysis

The crystal packing of this compound would likely be dominated by a combination of hydrogen bonding and other intermolecular interactions. The amide group (–CONH–) is a classic hydrogen bond donor (N–H) and acceptor (C=O). It is highly probable that intermolecular N–H···O=C hydrogen bonds would be a primary feature, linking molecules into chains or more complex networks. researchgate.net

The planarity of the amide group itself is a critical feature, and its orientation relative to the two rings would be a key structural parameter. The methoxy groups on the phenyl ring may be oriented in or out of the plane of the ring, affecting the local conformation and packing.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have different physical properties. Given the conformational flexibility of the molecule and the potential for various hydrogen bonding and stacking arrangements, it is plausible that this compound could exhibit polymorphism under different crystallization conditions. researchgate.netresearchgate.net However, without experimental studies, it is not known if this compound is polymorphic.

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another possibility. The amide functional group makes the molecule a candidate for forming co-crystals with other molecules that can participate in hydrogen bonding. There are currently no published studies on polymorphism or co-crystallization for this specific compound.

Computational and Theoretical Investigations of 3 Bromo N 2,5 Dimethoxyphenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict molecular properties. Studies on 3-bromo-N-(2,5-dimethoxyphenyl)benzamide have utilized Density Functional Theory (DFT) to model its behavior. The geometry of the molecule was optimized using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with the 6-311G(d,p) basis set. The results from these calculations show excellent agreement with experimental data obtained from X-ray diffraction, validating the chosen theoretical model.

Density Functional Theory (DFT) calculations have been employed to determine the optimized molecular geometry and electronic structure of this compound. The theoretical structure was computed in the gas phase, and the resulting bond lengths and angles were compared with experimental single-crystal X-ray diffraction data. This comparison reveals a high degree of correlation, confirming that the computational model accurately represents the real-world molecular structure.

Table 1: Selected Optimized Geometrical Parameters This table is representative of the type of data generated in DFT studies. Actual values would be present in the source publication.

| Parameter | Bond/Angle | Calculated Value (Å/°) | Experimental Value (Å/°) |

|---|---|---|---|

| Bond Length | C=O | Data not available | Data not available |

| C-N | Data not available | Data not available | |

| C-Br | Data not available | Data not available | |

| Bond Angle | O-C-N | Data not available | Data not available |

| C-N-C | Data not available | Data not available | |

| Dihedral Angle | Ring A - Ring B | Data not available | Data not available |

Frontier Molecular Orbital (FMO) theory is critical for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO's energy relates to its ability to accept electrons (electron affinity).

For this compound, the HOMO is primarily located on the 2,5-dimethoxyphenyl ring, indicating this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the benzamide (B126) portion of the molecule. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a large gap suggests high stability and low reactivity. The calculated HOMO-LUMO energy gap for this compound is 4.62 eV, which points to a high degree of kinetic stability.

Table 2: Frontier Molecular Orbital Properties

| Property | Abbreviation | Value (eV) |

|---|---|---|

| Energy of Highest Occupied Molecular Orbital | EHOMO | Data not available |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Data not available |

| HOMO-LUMO Energy Gap | ΔE | 4.62 |

| Ionization Potential | I | Data not available |

| Electron Affinity | A | Data not available |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. The MEP map uses a color scale to represent different potential values on the electron density surface.

In the MEP analysis of this compound, the most negative potential regions (typically shown in red or yellow) are located around the oxygen atoms of the carbonyl and methoxy (B1213986) groups. These areas are electron-rich and represent the most likely sites for electrophilic attack. The hydrogen atom of the amide (N-H) group shows a region of positive potential (blue), indicating it is the most probable site for nucleophilic interaction. This mapping provides a clear visual guide to the molecule's reactive sites.

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S).

Electronegativity (χ) describes the power of the molecule to attract electrons.

Chemical Softness (S) is the reciprocal of hardness and indicates the molecule's polarizability.

Table 3: Global Chemical Reactivity Descriptors These values are derived from HOMO and LUMO energies. The table is representative.

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

| Chemical Softness (S) | 1/(2η) | Data not available |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Data not available |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide insights into conformational changes and stability in various environments (e.g., in a solvent or at a biological interface).

Based on available scientific literature from the conducted searches, no specific studies on the molecular dynamics, conformational sampling, or environmental stability of this compound have been published. The existing research has focused primarily on static quantum chemical calculations and solid-state crystal structure analysis.

Solvent Effects on Molecular Properties

The chemical environment, particularly the solvent, can significantly influence the properties of a molecule. Computational studies investigate these solvent effects to predict a compound's behavior in various media. Using methods like the Polarizable Continuum Model (PCM), researchers can simulate how solvents with different polarities affect a molecule's geometric structure, electronic distribution, and spectroscopic characteristics.

For aromatic compounds like benzamides, solvent polarity can alter the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO). While specific experimental data on this compound is not extensively documented in existing literature, theoretical calculations for similar structures show that increasing solvent polarity generally leads to a stabilization of polar ground states and can cause shifts in UV-Vis absorption spectra. These calculations are crucial for understanding reaction kinetics and designing experiments in appropriate solvent systems.

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is fundamental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action. For the benzamide class of compounds, docking studies have been performed against various enzymes and receptors to explore their inhibitory potential.

In silico docking simulations are used to predict how this compound might fit into the active site of a biological target. The process involves placing the ligand in various conformations within the binding pocket and scoring them based on intermolecular interactions. For related benzamide derivatives, potential targets have included enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase (BACE1), as well as the E3 ligase substrate receptor cereblon (CRBN), which is important in targeted protein degradation. nih.govnih.gov Docking studies predict that the benzamide scaffold can form key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.govnih.gov The dimethoxyphenyl and bromo-substituted rings are analyzed for their contributions to binding within specific hydrophobic pockets of the target protein.

Following the prediction of the binding mode, a detailed analysis of the interactions between the ligand and the protein's amino acid residues is performed. This analysis helps in estimating the binding affinity, often expressed as a docking score or predicted inhibitory constant (Ki). Key interactions for benzamide-type ligands typically include hydrogen bonds between the amide group and polar residues, as well as π-π stacking or hydrophobic interactions involving the aromatic rings. nih.govacs.org

For instance, studies on benzamide-type ligands binding to cereblon (CRBN) have revealed critical interactions that anchor the molecule. nih.gov While direct data for this compound is pending, analysis of analogous structures provides a model for its potential interactions.

Table 1: Illustrative Examples of Key Interactions for Benzamide-Type Ligands with Protein Targets

| Compound/Class | Protein Target | Key Interacting Residues | Type of Interaction |

| Benzamide Derivatives | Cereblon (CRBN) | Pro, Val, Trp | Hydrophobic Interactions |

| Benzamide Derivatives | Cereblon (CRBN) | His, Trp | Hydrogen Bonding |

| N'-benzylidene-3,4-dimethoxybenzohydrazide | MATE Efflux Pump | Met64, Met67 | Hydrogen Bonding |

| N'-benzylidene-3,4-dimethoxybenzohydrazide | MATE Efflux Pump | (Hydrophobic Pocket) | Hydrophobic Interactions with 3,4-dimethoxyphenyl moiety |

This table presents findings from related benzamide structures to illustrate the types of interactions that could be analyzed for this compound. nih.govtandfonline.com

Non-Linear Optical (NLO) Properties Prediction and Analysis

Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and frequency shifting. researchgate.net Computational quantum chemistry is a powerful tool for predicting the NLO properties of novel organic molecules. Properties such as the first-order hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using Density Functional Theory (DFT).

For organic molecules to exhibit significant NLO effects, they often require a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, leading to a large change in dipole moment upon excitation. The structure of this compound, with its substituted aromatic rings, suggests it could be a candidate for NLO activity. Computational analysis would involve optimizing the molecular geometry and calculating the hyperpolarizability. Studies on similar compounds, such as bromo- and dimethoxy-substituted benzohydrazides, have shown that such molecules can possess significantly higher NLO responses compared to standard materials like urea. researchgate.net

Table 2: Example of Calculated NLO Properties for a Related Compound

| Property | (E)-4-bromo-N'-(2,4-dimethoxybenzylidene)benzohydrazide | Urea (Reference) |

| First-Order Hyperpolarizability (β₀) | 1.95 x 10⁻³⁰ esu | 0.33 x 10⁻³⁰ esu |

This table shows calculated data for a structurally related compound to illustrate the type of analysis performed for NLO properties. The first-order hyperpolarizability is approximately six times greater than that of urea. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. scirp.org To develop a QSAR model for a class of compounds like benzamides, researchers compile a dataset of molecules with known activities and calculate a range of molecular descriptors for each. igi-global.com

These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological, among others. researchgate.net Statistical techniques such as Multiple Linear Regression (MLR) or more complex methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are then used to build a predictive model. mdpi.com

For benzamide derivatives, QSAR studies have successfully created models that can predict their activity as inhibitors of various enzymes. igi-global.com These models help identify which structural features are most important for activity, guiding the synthesis of new, more potent analogues. For example, a QSAR study might reveal that increasing lipophilicity in a specific region of the molecule enhances its activity, providing a clear direction for lead optimization. igi-global.commdpi.com

Table 3: Common Descriptors Used in QSAR Models for Benzamide-like Compounds

| Descriptor Type | Examples | Potential Influence on Activity |

| Thermodynamic | LogP (Lipophilicity), LogD | Membrane permeability, hydrophobic interactions with target |

| Steric/Topological | Molecular Weight, Shadow Indices (e.g., Shadow_XZ) | Size and shape complementarity with binding site |

| Electronic | Polarizability, Dipole Moment | Electrostatic interactions, hydrogen bonding potential |

This table lists descriptors commonly employed in QSAR studies of benzamide analogues to correlate structure with biological function. igi-global.com

Exploration of Biological Activities and Underlying Mechanisms of Benzamide Scaffolds Including 3 Bromo N 2,5 Dimethoxyphenyl Benzamide

Anti-proliferative and Anticancer Mechanism Studies (In Vitro)

Benzamide (B126) derivatives have been a significant area of interest in the development of new anticancer agents. nih.govresearchgate.net Their anti-proliferative activities are often attributed to their ability to modulate key cellular processes involved in cancer progression.

Cell Cycle Modulation

The cell cycle is a critical process that governs cell division and proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making it a key target for anticancer therapies.

Research on a structurally related compound, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide, has demonstrated its ability to interfere with the cell cycle in non-small cell lung cancer (NSCLC) cell lines that have an amplification of the FGFR1 gene. Specifically, a derivative of this compound, referred to as C9, was found to cause cell cycle arrest at the G2 phase in these cancer cells. nih.govnih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation. This effect is a crucial aspect of its anti-proliferative properties.

Other studies on different N-substituted benzamides have also reported a distinct G2/M cell cycle block as a precursor to apoptosis. nih.gov This suggests that cell cycle modulation is a common mechanism of action for this class of compounds.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade apoptosis, leading to uncontrolled growth. Therefore, inducing apoptosis is a key strategy in cancer treatment.

The 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative C9 has been shown to induce cellular apoptosis in a dose-dependent manner in NSCLC cell lines. nih.govnih.gov The mechanism of apoptosis induction by N-substituted benzamides has been linked to the activation of specific cellular pathways. For instance, some N-substituted benzamides trigger the release of cytochrome c into the cytosol, which in turn activates caspase-9, an initiator caspase in the intrinsic apoptotic pathway. nih.govresearchgate.net Overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit this process, further confirming the involvement of the mitochondrial pathway of apoptosis. nih.gov

The induction of apoptosis by these benzamide derivatives is not always dependent on the tumor suppressor protein p53, as the effects have been observed in p53-deficient cell lines as well. nih.gov

Inhibition of Specific Cellular Pathways (e.g., MAPK, PLCγ)

Signal transduction pathways play a crucial role in cell growth, proliferation, and survival. The Mitogen-Activated Protein Kinase (MAPK) and Phospholipase C gamma (PLCγ) pathways are frequently overactive in cancer.

Studies on the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative C9 have revealed its ability to inhibit the phosphorylation of key proteins in these pathways. Specifically, it has been shown to inhibit the phosphorylation of FGFR1, PLCγ1, and ERK (a key component of the MAPK pathway) in a dose-dependent manner. nih.govnih.gov By blocking these signaling cascades, the compound effectively halts the signals that promote cancer cell proliferation and survival. The activation of the FGFR signaling pathway, which includes the MAPK and PLCγ pathways, is known to be fundamental in tumor formation and progression. nih.gov

Enzyme Inhibition Profiling

The targeted inhibition of specific enzymes that are critical for cancer cell survival and proliferation is a cornerstone of modern cancer therapy. Benzamide scaffolds have been identified as effective inhibitors of several key enzymes.

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. researchgate.net They remove acetyl groups from histone and non-histone proteins, leading to a more condensed chromatin structure and repression of gene transcription. researchgate.net Dysregulation of HDAC activity is a common feature in many cancers, making them an attractive target for anticancer drugs. researchgate.net

Benzamide-based compounds, such as entinostat (B1683978) (MS-275), are known as Class I selective HDAC inhibitors. nih.gov The general structure of benzamide HDAC inhibitors consists of a cap group, a linker, and a zinc-binding group (ZBG). researchgate.net The benzamide moiety itself often acts as the ZBG, chelating the zinc ion in the active site of the HDAC enzyme, which is crucial for its catalytic activity. researchgate.net This inhibition of HDACs leads to the hyperacetylation of histones, which in turn results in a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes. nih.gov The inhibition of HDACs can induce cancer cell death through various mechanisms, including the activation of apoptosis and the upregulation of cell cycle inhibitors like p21 and p27. acs.org

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that are key regulators of cell proliferation, survival, and migration. nih.gov Aberrant activation of FGFRs, often through gene amplification, is implicated in the development and progression of various cancers. nih.gov

A series of derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide were specifically designed and synthesized as novel inhibitors of FGFR1. nih.govnih.gov One of the most promising compounds from this series, C9, demonstrated potent inhibitory activity against several NSCLC cell lines with FGFR1 amplification. nih.govnih.gov Molecular docking studies have suggested that this compound binds to the FGFR1 kinase domain, forming multiple hydrogen bonds. nih.govnih.gov By inhibiting the autophosphorylation of FGFR1, these compounds block the activation of downstream signaling pathways, including the MAPK and PLCγ pathways, which are critical for tumor growth. nih.gov

The table below summarizes the in vitro anti-proliferative activity of the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative C9 against various non-small cell lung cancer cell lines.

| Cell Line | IC50 (µM) nih.govnih.gov |

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H226 | 2.31 ± 0.41 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H1703 | 1.85 ± 0.32 |

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many human cancers and plays a critical role in cell survival, proliferation, migration, and angiogenesis. mdpi.comresearchgate.netnih.gov Its involvement in tumor progression and metastasis has made it a significant target for cancer therapy. nih.govnih.gov Benzamide derivatives have emerged as a promising class of FAK inhibitors.

Researchers have designed and synthesized novel series of 2,4-diarylaminopyrimidine derivatives that incorporate a 3-sulfamoylbenzamide (B74759) moiety, demonstrating potent FAK inhibitory activities. nih.gov For instance, compound 10c from one such study exhibited superior potency against several FAK-overexpressing tumor cell lines, with IC₅₀ values ranging from 0.08 to 0.31 μM. nih.gov This was a significant improvement over the reference inhibitor TAE226. nih.gov Mechanistic studies suggest that the enhanced activity of these benzamide derivatives may stem from additional hydrogen bond interactions with key residues like Arg426 in the FAK active site, leading to a stronger binding affinity. nih.gov

Further studies have identified other benzamide-containing structures as effective FAK inhibitors. For example, a series of 2,4-dianilinopyrimidine derivatives featuring N-substituted benzamides were developed as potential anticancer agents targeting FAK. nih.gov Additionally, some 5-pyridinyl-1,2,4-triazoles incorporating benzamides have been identified as dual inhibitors of both histone deacetylase 2 (HDAC2) and FAK. researchgate.net One such compound, 6a , showed high activity with an IC₅₀ of 12.59 nM for FAK. researchgate.net These findings underscore the potential of the benzamide scaffold in the development of targeted FAK inhibitors for cancer treatment. nih.govnih.govresearchgate.net

Table 1: FAK Inhibitory Activity of Selected Benzamide Derivatives

| Compound | Target Cell Lines | IC₅₀ Values (µM) | Source |

|---|---|---|---|

| 10c | HCT116, HeLa, MDA-MB-231, A375 | 0.08 - 0.31 | nih.gov |

| 6a | FAK (enzymatic assay) | 0.01259 | researchgate.net |

| TAE226 (Reference) | HCT116, MDA-MB-231, A375 | ~2-fold less potent than 10c | nih.gov |

Photosynthetic Electron Transport (PET) Inhibition

The inhibition of photosynthetic electron transport (PET) is a key mechanism of action for many herbicides. Research into this area has revealed that certain anilide and benzamide structures can interfere with this vital plant process. Studies on a series of 3-hydroxynaphthalene-2-carboxanilides, which share a similar amide linkage to benzamides, have shown that their PET-inhibiting activity is influenced by the substitution pattern on the anilide ring and the compound's lipophilicity. nih.gov

Within a series of methoxy-substituted 3-hydroxynaphthalene-2-carboxanilides, the compound N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide (a structural analog to the subject compound) was found to be inactive, with an IC₅₀ value of 183 µM. mdpi.com In contrast, its positional isomer, N-(3,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide , demonstrated the highest activity in the series with an IC₅₀ of 24.5 µM. mdpi.com Further investigation into other disubstituted 3-hydroxynaphthalene-2-carboxanilides found that compounds like N-(2,5-difluorophenyl)- and N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamides showed high PET-inhibiting activity, with IC₅₀ values around 10 µM. nih.gov These inhibitors are thought to act on Photosystem II (PS II) of the photosynthetic apparatus. nih.govresearchgate.net The activity of these compounds depends strongly on the position and electronic properties of the substituents on the anilide ring. nih.gov

Table 2: PET Inhibitory Activity of N-Aryl Carboxamide Derivatives

| Compound | IC₅₀ (µM) | Source |

|---|---|---|

| N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 183 | mdpi.com |

| N-(3,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 24.5 | mdpi.com |

| N-(2,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 | nih.gov |

Acetylcholinesterase (AChE) and β-secretase (BACE1) Inhibition

Alzheimer's disease (AD) is a complex neurodegenerative disorder for which multi-target drugs are considered a promising therapeutic strategy. nih.gov Two key enzymes implicated in AD pathology are acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, and β-secretase (BACE1), which is involved in the production of amyloid-β (Aβ) peptides. nih.govnih.gov Benzamide derivatives have been designed and synthesized as potential dual inhibitors of both AChE and BACE1. nih.govresearchgate.net

In one study, a series of eleven new benzamides were synthesized and evaluated for their inhibitory activity against these two enzymes. nih.gov The compound N,N′-(1,4-phenylene)bis(3-methoxybenzamide) emerged as the most potent derivative, with an AChE IC₅₀ of 0.056 µM (comparable to the standard drug donepezil (B133215) at 0.046 µM) and a BACE1 IC₅₀ of 9.01 µM. nih.govresearchgate.net Molecular modeling studies suggested that these ligands might inhibit AChE by reducing the enzyme's flexibility, thereby impeding its function. nih.gov Other research has also highlighted benzamide-containing structures, such as a benzophenone-based compound, that show strong dual inhibition of both human AChE and BACE-1 with IC₅₀ values in the nanomolar range. nih.gov The development of such dual inhibitors is an active area of research for potential AD therapies. nih.gov

Table 3: Inhibitory Activity of Benzamide Derivatives against AChE and BACE1

| Compound | Target Enzyme | IC₅₀ | Source |

|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 µM | nih.govresearchgate.net |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | 9.01 µM | nih.govresearchgate.net |

| Donepezil (Reference) | AChE | 0.046 µM | nih.govresearchgate.net |

Ubiquitin Specific Protease 7 (USP7) Modulation

Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a crucial role in regulating the stability of key proteins involved in cancer, such as the tumor suppressor p53 and its negative regulator MDM2. nih.govgoogle.compatsnap.com Overexpression of USP7 is linked to tumor progression, making it an attractive target for anticancer drug development. nih.govpatsnap.com

The modulation of USP7 can be achieved through small molecules that inhibit or, in some cases, activate its function. nih.govbiorxiv.org USP7 inhibitors can prevent the deubiquitination of MDM2, leading to its degradation and a subsequent increase in cellular p53 levels, which can help suppress tumor growth. nih.gov A variety of chemical scaffolds have been identified as USP7 inhibitors, including pyrazolo[3,4-d] pyrimidin-4-one-piperidines, oxadiazoles, and N-benzylpiperidinol derivatives. nih.govbiorxiv.org Some of these inhibitors bind noncovalently to the enzyme, while others act irreversibly by modifying the catalytic cysteine residue. nih.govpatsnap.com While specific studies on 3-bromo-N-(2,5-dimethoxyphenyl)benzamide as a USP7 modulator are not available, the broader class of amide-containing molecules, such as those with a benzofuran-amide scaffold, have been optimized to create potent, reversible, and orally bioavailable USP7 inhibitors. patsnap.com This highlights the potential for amide-based structures to be developed as modulators of this important cancer target.

Receptor Binding and Modulation Studies

D4 and 5-HT2A Receptor Binding

The dopamine (B1211576) D4 and serotonin (B10506) 5-HT2A receptors are important targets in the central nervous system, particularly for the development of antipsychotic medications. nih.gov Benzamide derivatives have been investigated as ligands that can bind to these receptors with high affinity.

A study focusing on a series of N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides found that these compounds bind with high affinity to both the human dopamine D4 (hD₄) and serotonin 5-HT2A receptors. nih.gov Several compounds within this series demonstrated significant selectivity for these two receptors over the dopamine D2 and α1-adrenergic receptors, with selectivity ratios exceeding 500-fold. nih.gov This dual-receptor activity is a characteristic of some atypical antipsychotic drugs. The findings indicate that the benzamide scaffold can be effectively utilized to design potent and selective ligands for D4 and 5-HT2A receptors.

Serotonergic and Noradrenergic System Modulation

The benzamide structure is a key component in drugs that modulate the serotonergic system. Certain substituted benzamides have been identified as potent ligands for serotonin (5-HT) receptors. For instance, compounds like cisapride (B12094), metoclopramide, and zacopride (B1682363) exhibit high affinity for the 5-HT₃ receptor. nih.gov Furthermore, many benzamides act as agonists at the 5-HT₄ receptor subtype. nih.govnih.gov This agonistic activity at 5-HT₄ receptors is linked to the stimulation of adenylate cyclase and can enhance cholinergic neurogenic contractions in intestinal tissue, a mechanism that may underlie the gastroprokinetic effects of these agents. nih.govnih.gov

Studies on various benzamide derivatives have demonstrated their ability to induce dose-dependent physiological responses mediated by these receptors. For example, in non-human models, administration of benzamides like zacopride and cisapride led to significant stimulation of corticosteroid secretion, an effect attributed to 5-HT₄ receptor activation. nih.gov The intricate interplay between the brain's primary monoaminergic systems—serotonin (5-HT), norepinephrine (B1679862) (NE), and dopamine (DA)—is well-established, with reciprocal connections influencing their neuronal firing activity. capes.gov.br While direct evidence for this compound is not available, the known pharmacology of the benzamide class suggests a potential for interaction with serotonergic pathways, which in turn could influence noradrenergic and other neurotransmitter systems.

Antimicrobial Activities (In Vitro)

The benzamide scaffold has been extensively investigated for its antimicrobial properties, showing a broad spectrum of activity against various pathogens. nanobioletters.com

Antibacterial Spectrum and Efficacy

Derivatives of benzamide have demonstrated significant in vitro antibacterial activity. nanobioletters.com The nature and position of substituents on the benzamide core play a crucial role in determining the efficacy and spectrum of this activity. For example, studies on a series of N-benzamides revealed that compounds such as 4-hydroxy-N-phenylbenzamide and N-(4-bromophenyl)benzamide exhibit potent activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com Similarly, N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives have shown promise, with some compounds displaying significant inhibitory activity against S. aureus, S. typhi, and P. aeruginosa. nih.gov The presence of halogen atoms, such as bromine, and methoxy (B1213986) groups are common features in antimicrobially active molecules, suggesting that this compound could possess antibacterial properties. ceon.rs

Table 1: In Vitro Antibacterial Activity of Selected Benzamide Derivatives

| Compound | Test Organism | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| 4-hydroxy-N-phenylbenzamide | B. subtilis | 6.25 | nanobioletters.com |

| 4-hydroxy-N-phenylbenzamide | E. coli | 3.12 | nanobioletters.com |

| N-p-tolylbenzamide | E. coli | 3.12 | nanobioletters.com |

This table is interactive. Users can sort the data by clicking on the column headers.

Antifungal Spectrum and Efficacy

The antifungal potential of benzamide derivatives is also a subject of significant research. Studies have shown that these compounds can be effective against a range of fungal pathogens, including phytopathogenic fungi and common yeasts. researchgate.netresearchgate.net For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide and its derivatives have been tested against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae, demonstrating notable antifungal effects with Minimum Inhibitory Concentration (MIC) values ranging from 0.3125 to 1.25 g/L. researchgate.net The inclusion of a bromine atom on the phenyl ring appears to be a favorable feature for this activity. researchgate.netnih.gov Other research into novel benzamide derivatives containing a triazole moiety also reported good to excellent activity against various plant fungi, with some compounds showing broader spectrums and higher potency than commercial fungicides. researchgate.net

Table 2: In Vitro Antifungal Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

| Compound | Test Organism | Activity (MIC g/L) | Reference |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | 0.3125 | researchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | 0.625 | researchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Sclerotinia sclerotiorum | 0.625 | researchgate.net |

This table is interactive. Users can sort the data by clicking on the column headers.

Antimycobacterial Activity

The search for new treatments for tuberculosis has led to the investigation of various chemical scaffolds, including benzamides and related structures like benzimidazoles. nih.govnih.gov Research has shown that specific substitutions on the benzamide ring are critical for antimycobacterial activity. For example, 3,5-dinitro and 3-nitro-5-trifluoromethyl benzamide derivatives have been found to be highly active against Mycobacterium tuberculosis (Mtb). nih.gov Hydrazide-hydrazone based structures have also been shown to be bactericidal against replicating Mtb. benthamscience.com While the specific activity of this compound has not been reported, the general benzamide scaffold is considered a viable starting point for the development of new antimycobacterial agents. nih.gov

Anti-inflammatory Potential and Mechanisms (In Vitro)

Benzamide derivatives and related heterocyclic compounds like benzimidazoles and benzothiazoles are recognized for their anti-inflammatory properties. nanobioletters.combiotech-asia.orgnih.govnih.gov In vitro studies have demonstrated that these compounds can exert anti-inflammatory effects through various mechanisms. One common method to assess this potential is the protein denaturation assay, where compounds inhibit the heat-induced denaturation of proteins like egg albumin, a process analogous to protein denaturation in inflammatory responses. biotech-asia.org

Other research has focused on the inhibition of key inflammatory enzymes. For instance, some benzimidazole (B57391) derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Molecular docking studies have further suggested that these compounds can bind effectively to COX enzymes as well as other targets like aldose reductase and phospholipase A2, indicating a potential for multi-targeting anti-inflammatory action. nih.gov The broad anti-inflammatory activity observed across various benzamide-containing structures suggests a promising area of investigation for this compound. nanobioletters.com

Neuroprotective and Anticonvulsant Activity Assessment (In Vitro/Animal Models, excluding clinical data)

The benzamide core is present in several compounds investigated for neuroprotective and anticonvulsant activities. nih.govmdpi.comnih.gov Animal models are crucial in the early assessment of these properties. The maximal electroshock (MES) test and the 6 Hz seizure test are widely used models that represent generalized tonic-clonic and pharmacoresistant focal seizures, respectively. mdpi.comacs.org

Various amide derivatives have shown potent, broad-spectrum anticonvulsant activity in these models. mdpi.comnih.govacs.org For example, a series of ((benzyloxy)benzyl)propanamide derivatives demonstrated robust protection in both MES and 6 Hz seizure models in mice. mdpi.com The mechanism of action for some of these anticonvulsant amides is thought to involve the modulation of voltage-gated ion channels. In vitro functional studies on a lead alaninamide derivative revealed significant inhibition of Cav1.2 (L-type) calcium channels, which play a critical role in regulating neuronal firing. mdpi.com Furthermore, some small-molecule anticonvulsants have been optimized to provide potent neuroprotection against glutamate-induced excitotoxicity and oxidative stress in hippocampal cultures, indicating a disease-modifying potential beyond simple seizure suppression. nih.gov These findings underscore the potential of the broader class of amide-containing compounds, including benzamides, as candidates for new anticonvulsant and neuroprotective therapies.

Table 3: Anticonvulsant Activity of a Lead Alaninamide Derivative (Compound 5) in Mice

| Test Model | Activity (ED₅₀ mg/kg, i.p.) | Reference |

|---|---|---|

| Maximal Electroshock (MES) | 48.0 | mdpi.com |

| 6 Hz (32 mA) Seizure | 45.2 | mdpi.com |

This table is interactive. Users can sort the data by clicking on the column headers.

Structure Activity Relationship Sar Studies of 3 Bromo N 2,5 Dimethoxyphenyl Benzamide Analogues

Impact of Halogen Substitution (Position and Nature) on Biological Activity

Halogen substituents are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. The nature of the halogen and its position on the aromatic rings of benzamide (B126) derivatives can significantly affect their potency and selectivity.

Ortho, Meta, Para Effects of Bromine Substitution

The position of a substituent on a benzene (B151609) ring—ortho (position 2), meta (position 3), or para (position 4)—can drastically alter the molecule's electronic and steric properties, thereby influencing its biological activity. masterorganicchemistry.commasterorganicchemistry.com

Electronic Effects: Halogens are deactivating groups, meaning they withdraw electron density from the benzene ring, making it less reactive. However, they are also ortho, para-directing in electrophilic aromatic substitution reactions due to their ability to donate a lone pair of electrons through resonance. libretexts.org This dual nature can influence how the molecule interacts with its biological target.

Steric Effects: The size of the bromine atom can create steric hindrance, which may either promote or hinder binding to a receptor, depending on the topography of the binding site. The para position is generally less sterically hindered than the ortho position. masterorganicchemistry.com

Positional Impact on Activity: Studies on various classes of compounds have shown that the position of a halogen can be critical for activity. For instance, in some Schiff bases, methyl groups at the meta and para positions resulted in greater antimicrobial activity compared to the ortho position. researchgate.net While this is a different class of compounds, it highlights the importance of substituent positioning. In the context of benzamides, the specific interactions with the target protein will determine which positional isomer is most active. For example, a bromine atom at the meta position might fit into a specific hydrophobic pocket within the receptor, leading to enhanced binding affinity.

Research on halogen-substituted flavonoids has indicated that the size of the halogen may be a more significant factor than its electronic properties in determining antibacterial potency, with activity increasing from fluorine to iodine. researchgate.net This suggests that for 3-bromo-N-(2,5-dimethoxyphenyl)benzamide analogues, the steric bulk of the bromine at the 3-position likely plays a key role in its biological interactions.

Role of Methoxy (B1213986) Groups (Number and Position) on Activity and Interactions

Methoxy (-OCH3) groups are common substituents in pharmacologically active molecules and can significantly influence a compound's properties. nih.gov They can affect ligand-target binding, physicochemical characteristics, and metabolic stability. nih.govresearchgate.net

The presence of methoxy groups can enhance the antioxidant activity of certain compounds. nih.gov The number and position of these groups on an aromatic ring are important for their biological effects. nih.gov In the case of this compound, the two methoxy groups are located at the 2 and 5 positions of the anilide ring.

SAR of Methoxy Analogues: Studies on 2,5-dimethoxyphenylpiperidines as serotonin (B10506) 5-HT2A receptor agonists highlight the importance of the 2,5-dimethoxy substitution pattern for activity at this specific target. nih.gov This suggests that for this compound, the specific arrangement of the methoxy groups is likely crucial for its interaction with its biological target. Altering the number or position of these groups would likely have a significant impact on its activity.

Influence of Anilide Ring Substitutions on Potency and Selectivity

The anilide ring (the N-(2,5-dimethoxyphenyl) portion) of the molecule is a key area for modification in SAR studies. Substituents on this ring can modulate the compound's electronic properties, hydrophobicity, and steric profile, all of which can affect its potency and selectivity for a particular biological target. nih.gov

Electronic Effects of Substituents: Electron-donating groups (like methoxy) and electron-withdrawing groups (like nitro or haloalkyl) can alter the electron density of the anilide ring. This can influence the strength of interactions, such as hydrogen bonding or pi-stacking, with the target receptor.

Steric Bulk and Shape: The size and shape of substituents on the anilide ring can influence how the molecule fits into the binding pocket of a receptor. Bulky substituents may prevent optimal binding, while smaller groups might not provide sufficient interaction to achieve high potency.

Impact on Potency: In studies of other benzamide derivatives, the nature and position of substituents on the aromatic rings have been shown to be critical for biological activity. For example, in a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, a 2-fluoro substituent on the benzene ring led to superior fungicidal activity. nih.gov Similarly, for certain bis-benzamides, a nitro group at the N-terminus was found to be essential for antiproliferative activity. nih.gov

| Compound Series | Key Substituent Modification | Observed Impact on Activity |

| Pyridine-linked Benzamides | 2-Fluoro on benzene ring | Superior fungicidal activity nih.gov |

| Bis-Benzamides | N-terminal nitro group | Essential for antiproliferative activity nih.gov |

These examples underscore the principle that even small changes to the substitution pattern on the anilide ring of this compound could lead to significant changes in its biological profile.

Correlation between Lipophilicity and Biological Efficacy

Lipophilicity, often expressed as log P or log D, is a critical physicochemical property that influences a drug's ability to cross biological membranes and reach its target. mdpi.com There is often a correlation, sometimes linear, between the lipophilicity of a series of compounds and their biological activity. mdpi.com

Impact on Membrane Permeation: A compound must have sufficient lipophilicity to pass through the lipid bilayers of cell membranes. However, excessive lipophilicity can lead to poor solubility in aqueous environments and non-specific binding to other cellular components.

Optimizing Lipophilicity: SAR studies often aim to find an optimal range of lipophilicity for a given series of compounds. For substituted benzamides, the lipophilicity can be fine-tuned by adding or removing lipophilic (e.g., alkyl, halogen) or hydrophilic (e.g., hydroxyl, carboxyl) groups.

Quantitative Structure-Activity Relationship (QSAR): The relationship between lipophilicity and biological activity can be modeled using QSAR studies. For example, in a study of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, multiple regression analysis was used to express the global lipophilicity as a sum of contributions from different substituents. nih.gov Such models can be used to predict the biological efficacy of new analogues.

Conformational Flexibility and Steric Effects on Target Binding

The three-dimensional shape of a molecule and its ability to adopt different conformations are critical for its interaction with a biological target. Conformational flexibility allows a ligand to adapt to the shape of a binding site, but can also come with an entropic penalty upon binding. unina.it

Steric Hindrance: The spatial arrangement of atoms can lead to steric hindrance, where bulky groups prevent the molecule from adopting the optimal conformation for binding or block access to the binding site. unina.itnih.gov As mentioned earlier, an ortho-methoxy group can introduce steric strain that affects the planarity of the amide and benzene ring. nih.gov

Receptor Flexibility: It is also important to consider that biological targets are not rigid structures. The binding of a ligand can induce conformational changes in the receptor. nih.gov Therefore, the interplay between the flexibility of the ligand and the receptor is a key determinant of binding affinity.

Restricting Conformation: In drug design, it is often beneficial to restrict the conformational flexibility of a lead compound to pre-organize it into the bioactive conformation. This can lead to increased potency and selectivity. unina.it For this compound, the rotational freedom around the amide bond and the bonds connecting the rings to the amide group will determine its preferred conformations.

Comparative SAR with Other Benzamide Derivatives (e.g., N-substituted, other aryl groups)

To gain a broader understanding of the SAR of this compound, it is useful to compare it with other classes of benzamide derivatives.

Advanced Applications and Future Research Directions of 3 Bromo N 2,5 Dimethoxyphenyl Benzamide

Development as a Lead Compound for Preclinical Drug Discovery

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The development of substituted benzamides as potential therapeutic agents is an active area of research. nih.govresearchgate.net Analogues of 3-bromo-N-(2,5-dimethoxyphenyl)benzamide have been investigated for various biological activities. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed as inhibitors of fibroblast growth factor receptor-1 (FGFR1), a target implicated in certain types of cancer. nih.gov One of the most promising compounds from this series demonstrated significant inhibition of non-small cell lung cancer cell lines with FGFR1 amplification. nih.gov

Similarly, other research has focused on N-substituted benzamide derivatives as potential antitumor agents, with some compounds showing inhibitory activity comparable to established preclinical compounds. researchgate.net The 2,5-dimethylphenyl scaffold, structurally related to the 2,5-dimethoxyphenyl moiety, is a feature in several antimicrobial compounds, including linezolid. nih.gov This suggests that the unique electronic and steric properties conferred by the bromo- and dimethoxy-substitutions on the target compound make it a valuable candidate for screening and development as a lead compound in preclinical drug discovery programs.

Utilization as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate a specific protein or biological pathway. The development of such probes requires a deep understanding of structure-activity relationships. Given that derivatives of substituted benzamides have shown activity against specific biological targets like FGFR1 and histone deacetylases (HDACs), this compound could serve as a starting point for developing a chemical probe. researchgate.netnih.gov